![molecular formula C12H16N2 B3289405 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 857776-15-9](/img/structure/B3289405.png)
2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine
Overview
Description
“2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” is a type of monoamine alkaloid found in plants, animals, and fungi. It contains an indole nucleus, structurally similar to tryptophan (lacking a carboxyl group), and is believed to function as a neurotransmitter and neuromodulator .
Synthesis Analysis
The synthesis of compounds similar to “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” has been reported in the literature. For instance, 3-alkyl-substituted 2-phenyl-1H-indole derivatives were formed in good yields when alkyl phenyl ketones reacted with phenyl hydrazine .Molecular Structure Analysis
The molecular structure of “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” consists of an indole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole core is also known as 1, 3-diazole .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties. These properties can be beneficial in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity. They can potentially be used in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. They can potentially be used in the development of new antidiabetic drugs .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity. They can potentially be used in the development of new antimalarial drugs .
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities. They can potentially be used in the treatment of diseases like Alzheimer’s .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine” could involve further exploration of its therapeutic potential and development of new drugs based on its structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can cause a range of molecular and cellular effects .
properties
IUPAC Name |
2-(1,7-dimethylindol-3-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-3-5-11-10(6-7-13)8-14(2)12(9)11/h3-5,8H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKIETDRDXWUSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.